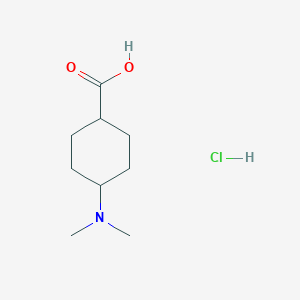

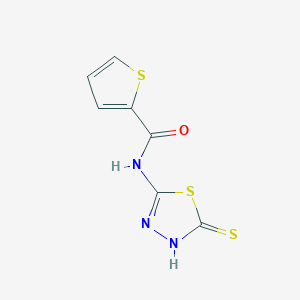

![molecular formula C13H18ClFN2O B2366752 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 865660-68-0](/img/structure/B2366752.png)

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol” is a chemical compound that has been studied in the context of its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Synthesis Analysis

The synthesis of this compound involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The synthesis process is mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . This process is mediated by polyphosphoric acid (PPA) .Scientific Research Applications

Antidepressant Properties

- A study highlighted the synthesis of new derivatives similar to the chemical , aiming to develop antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds showed high nanomolar affinity for both activities, suggesting potential as antidepressants (Martínez et al., 2001).

Quality Control in Pharmaceutical Development

- Another study developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This assay method is crucial for in-process quality control and stability studies, indicating the importance of such compounds in pharmaceutical manufacturing (Dwivedi et al., 2003).

Antimalarial Activity

- Piperazine and pyrrolidine derivatives, including those similar to the chemical , have been evaluated for their capacity to inhibit the growth of Plasmodium falciparum, a malaria-causing parasite. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for antiplasmodial activity (Mendoza et al., 2011).

Drug Synthesis

- The synthesis of drugs like flunarizine, which is similar to the chemical , involves complex chemical reactions. Such drugs are used for migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).

Antimicrobial Activity

- Some derivatives of the chemical have been synthesized and evaluated for antimicrobial activities, showing potential as therapeutic agents (Mishra & Chundawat, 2019).

Antitumor Activity

- Novel derivatives structurally similar to the chemical have shown significant cytotoxicity against several tumor cell lines, suggesting their potential use in cancer therapy (Naito et al., 2005).

Mechanism of Action

Future Directions

The future directions for the study of this compound could include further exploration of its potential antifungal properties, as well as a more detailed investigation into its synthesis process, mechanism of action, physical and chemical properties, and safety profile . Further studies could also explore potential applications in other areas, such as medicine or agriculture .

Properties

IUPAC Name |

1-chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O/c14-9-11(18)10-16-5-7-17(8-6-16)13-4-2-1-3-12(13)15/h1-4,11,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBSHSUWCHXCTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CCl)O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)